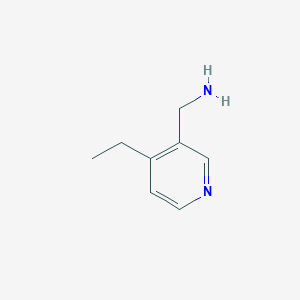
(4-Ethylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2. This compound features a pyridine ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-ethylpyridine with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . Another approach involves the Gabriel synthesis, where phthalimide is treated with a base, followed by alkylation and subsequent hydrolysis to yield the desired amine .
Industrial Production Methods: Industrial production of this compound often employs large-scale alkylation processes using pyridine derivatives and appropriate alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Ethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Ethylpyridin-3-yl)methanamine finds applications in various fields of scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (4-Ethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic and biochemical processes, influencing the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
(3-Ethylpyridin-4-yl)methanamine: Similar structure but with different substitution positions.
(4-Methylpyridin-3-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: (4-Ethylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2,5,9H2,1H3 |
InChI Key |
ZLHYFBOVQAVYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















